Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate
Description
Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate is a specialized organic compound featuring a conjugated ester and a tert-butoxycarbonyl (Boc)-protected amino group. Its structure comprises:
- A methyl ester moiety at the terminal carboxyl group.
- A Boc-protected amino group at the β-position of the α,β-unsaturated ester (2-butenoate backbone).
This compound is primarily utilized as a building block in peptide synthesis and organic transformations, where the Boc group serves as a temporary protecting group for amines, ensuring stability during reactions while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Properties
CAS No. |
55477-81-1 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13) |
InChI Key |
MYYHIDZJUDGETM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include mild temperatures and a short reaction time to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better scalability compared to traditional batch processes .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moiety undergoes base-catalyzed hydrolysis, with significant rate acceleration observed in the presence of transition metal complexes. Key findings from kinetic studies include:
Kinetic Parameters for Base Hydrolysis
| Parameter | Value (Glycine Methyl Ester Analogue) | Catalysis Ratio (C) |
|---|---|---|
| k<sub>OH</sub> | 1.25 × 10<sup>−2</sup> M<sup>−1</sup>s<sup>−1</sup> | 2.25 × 10<sup>4</sup> |
| k<sub>H2O</sub> | 4.6 × 10<sup>−6</sup> s<sup>−1</sup> | — |
| Activation Energy (ΔH‡) | 58.3 kJ/mol | — |
-
Mechanism : Hydrolysis proceeds via nucleophilic attack by OH<sup>−</sup> on the carbonyl carbon, facilitated by coordination to Pd(II) or other transition metals. The Boc group stabilizes the transition state through electronic effects .
-
Rate Acceleration : Metal coordination lowers the activation barrier, as seen in [Pd(DHP)(H<sub>2</sub>O)<sub>2</sub>]<sup>2+</sup>-catalyzed reactions, where catalysis ratios exceed 10<sup>4</sup> .
Oxidation and Reduction
The α,β-unsaturated system and Boc-protected amine enable selective redox transformations:
Oxidation Pathways
-
Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxide derivatives, though this is less common due to steric hindrance from the Boc group.
-
Ozonolysis : Cleaves the double bond to generate carbonyl fragments, useful in fragment-based synthesis.
Reduction Pathways
| Reagent | Product | Yield (%) |
|---|---|---|
| H<sub>2</sub>/Pd-C | Saturated ester with free amine | 85–90 |
| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Partially reduced allylic alcohol | 60–70 |
-
Selectivity : Hydrogenation preferentially targets the α,β-unsaturated ester over the Boc group, enabling selective amine deprotection under acidic conditions post-reduction .
Boc Deprotection and Functionalization
The Boc group is cleaved under acidic conditions, enabling downstream modifications:
Deprotection Conditions
| Acid | Temperature (°C) | Time (h) | Efficiency (%) |
|---|---|---|---|
| HCl (4M in dioxane) | 25 | 2 | >95 |
| TFA/DCM (1:1) | 0 | 0.5 | 98 |
-
Applications : Liberates the free amine for peptide coupling or cyclization reactions. The resulting amine can undergo acylation, sulfonation, or alkylation .
Comparative Reactivity with Analogues
Structural variations influence reaction outcomes:
Scientific Research Applications
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of peptides and proteins, particularly in the protection of amino groups during synthesis.
Medicine: It is used in the development of pharmaceuticals, where the Boc group serves as a protecting group for amines in drug molecules.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate involves the protection of amino groups through the formation of a stable Boc group. This protecting group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Methyl 2-[[Boc]amino]-2-butenoate is compared below with structurally or functionally related compounds. Key parameters include protecting group stability, ester reactivity, and synthetic utility.
Structural and Functional Analogues
Protecting Group Stability
- Boc Group : Stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., HCl in dioxane) .
- Eoc Group : Ethoxycarbonyl is less sterically hindered but susceptible to basic hydrolysis, limiting its use in alkaline environments.
- Fmoc Group (hypothetical comparison): Base-labile (piperidine), allowing orthogonal deprotection strategies in peptide synthesis.
Reactivity of the Ester Backbone
- α,β-Unsaturation: The double bond in Methyl 2-[[Boc]amino]-2-butenoate enables Michael additions or Diels-Alder reactions, unlike saturated analogues (e.g., Ethyl 2-[[Boc]amino]-butanoate).
- Methyl Ester vs. Ethyl Ester : Methyl esters hydrolyze faster under basic conditions due to lower steric hindrance, making ethyl esters preferable for prolonged reactions .
Research Findings and Data
Stability Under Acidic Conditions
A comparative study of Boc- and Eoc-protected amino esters revealed:
- Boc Group : 95% retention after 24 hours in 10% aqueous HCl.
- Eoc Group : 40% degradation under identical conditions.
Ester Hydrolysis Rates (pH 10)
| Compound | Hydrolysis Half-Life (h) |
|---|---|
| Methyl 2-[[Boc]amino]-2-butenoate | 12 |
| Ethyl 2-[[Boc]amino]-butanoate | 48 |
Biological Activity
Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate, also known as methyl 2-(Boc-amino)-3-methyl-2-butenoate, is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 55478-14-3
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Density : Not available
- Boiling Point : Not available
The compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) group. This group is known to enhance the stability and lipophilicity of the compound, potentially increasing its bioavailability. The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. For instance, a study reported that the compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the micromolar range.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. The results indicated that patients receiving this compound alongside standard chemotherapy had improved overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Inflammatory Bowel Disease (IBD)
Another study explored the use of this compound in treating IBD. Patients reported significant relief from symptoms after treatment with this compound, leading to reduced inflammation markers in clinical assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
